An In-depth Technical Guide to 1,2-Bis(trimethylsilyloxy)cyclobutene
An In-depth Technical Guide to 1,2-Bis(trimethylsilyloxy)cyclobutene
CAS Number: 17082-61-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Bis(trimethylsilyloxy)cyclobutene, a versatile reagent in organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its utility in the construction of complex molecular architectures relevant to drug discovery and development.
Chemical and Physical Properties
1,2-Bis(trimethylsilyloxy)cyclobutene is a colorless to light yellow liquid.[1][2] It is a silyl enol ether derived from cyclobutanedione, and its reactivity is characterized by the electron-rich double bond. It is sensitive to moisture and should be stored under an inert atmosphere.[1][3]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 17082-61-0 | [4] |
| Molecular Formula | C₁₀H₂₂O₂Si₂ | [4] |
| Molecular Weight | 230.45 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 58-59 °C at 2 mmHg | [4] |
| 82-86 °C at 10 mmHg | [5] | |
| Density | 0.897 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.435 | [4] |
| Flash Point | 61 °C (141.8 °F) - closed cup | [4] |
| Solubility | Sparingly soluble in water | [6] |
Spectroscopic Data
The structural characterization of 1,2-Bis(trimethylsilyloxy)cyclobutene is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Data available from suppliers such as Sigma-Aldrich. | [5] |
| ¹³C NMR | Data available from suppliers. | [5] |
| ²⁹Si NMR | Data available from suppliers. | [5] |
| IR (Infrared) Spectroscopy | ATR-IR and Vapor Phase IR spectra are available. | [5] |
| Mass Spectrometry | Data can be obtained from suppliers' documentation. |
Experimental Protocols
Synthesis of 1,2-Bis(trimethylsilyloxy)cyclobutene
A common and effective method for the synthesis of 1,2-Bis(trimethylsilyloxy)cyclobutene is the acyloin condensation of diethyl succinate in the presence of chlorotrimethylsilane as a trapping agent.[5]
Method 1: Sodium Dispersion [5]
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A 1-liter, three-necked, creased flask is equipped with a stirrer capable of forming a fine dispersion of molten sodium, a reflux condenser, and a Hershberg addition funnel, all under an oxygen-free, nitrogen atmosphere.
-
The flask is charged with 250–300 mL of a dry solvent (e.g., toluene) and 9.6–9.8 g (approximately 0.4 g-atom) of freshly cut sodium.
-
The solvent is brought to a gentle reflux, and the stirrer is operated at high speed to fully disperse the sodium.
-
The stirrer speed is then reduced, and a mixture of 17.4 g (0.100 mole) of diethyl succinate and 45–50 g (approximately 0.4 mole) of chlorotrimethylsilane in 125 mL of solvent is added over 1–3 hours. The reaction is exothermic.
-
The mixture is maintained at reflux with stirring for an additional five hours.
-
After cooling, the contents are filtered under a nitrogen atmosphere in a dry-box. The precipitate is washed with anhydrous diethyl ether or petroleum ether.
-
The solvent is evaporated from the filtrate, and the residue is distilled under reduced pressure to yield 1,2-bis(trimethylsilyloxy)cyclobutene. A typical yield is around 78%.[5]
Key Reactions and Methodologies
1,2-Bis(trimethylsilyloxy)cyclobutene is a valuable precursor for various transformations, most notably photocycloaddition and Aldol-type reactions.
This reagent undergoes [2+2] photocycloaddition with enones, providing a powerful tool for the construction of cyclobutane-containing polycyclic systems.[4][7] This reaction is particularly useful in the total synthesis of sesquiterpenes and diterpenes.[4]
General Experimental Workflow for Photocycloaddition:
Caption: General workflow for the photocycloaddition of 1,2-bis(trimethylsilyloxy)cyclobutene.
1,2-Bis(trimethylsilyloxy)cyclobutene serves as an enol ether nucleophile in Lewis acid-mediated Aldol-type reactions with carbonyl compounds.[4][8] This reaction provides access to functionalized cyclobutanone derivatives, which can be further transformed into various cyclic systems.
General Experimental Protocol for Lewis Acid-Mediated Aldol Addition:
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To a stirred solution of the aldehyde or ketone in a dry, inert solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under a nitrogen atmosphere, a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) is added dropwise.
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A solution of 1,2-bis(trimethylsilyloxy)cyclobutene in the same solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at the low temperature for a specified time until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
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The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Applications in Drug Development and Organic Synthesis
The unique reactivity of 1,2-Bis(trimethylsilyloxy)cyclobutene makes it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
-
Synthesis of Functionalized Decalins: It has been utilized in the synthesis of functionalized decalins, which are core structures in various sesquiterpenes and diterpenes.[4]
-
Preparation of Serine and Threonine β-Lactones: This compound is a key reactant in the preparation of serine and threonine β-lactones, which have been identified as inhibitors of the hepatitis A virus 3C cysteine proteinase.[7] This highlights its direct relevance in the development of antiviral agents.
-
Access to Cyclopentanediones: Lewis acid-mediated reactions with acetals followed by treatment with acid can lead to the formation of 1,3-cyclopentanedione products.[8]
-
Synthesis of Steroid Frameworks: It has been used in a very short synthesis of 3-methoxyestra-1,3,5,8,14-pentaen-17-one, demonstrating its utility in constructing complex steroidal skeletons.[4]
The following diagram illustrates the synthetic utility of 1,2-Bis(trimethylsilyloxy)cyclobutene, showcasing its transformation into various important structural motifs.
Caption: Synthetic transformations of 1,2-bis(trimethylsilyloxy)cyclobutene.
Safety Information
1,2-Bis(trimethylsilyloxy)cyclobutene is a combustible liquid and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]
References
- 1. 17082-61-0|1,2-Bis((trimethylsilyl)oxy)cyclobut-1-ene|BLD Pharm [bldpharm.com]
- 2. CN104592287A - 1,2-bis(trimethylsilyloxy)cyclobutene, and preparation method thereof - Google Patents [patents.google.com]
- 3. Synthesis of cyclobutane serine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,2-Bis(trimethylsiloxy)cyclobutene | C10H22O2Si2 | CID 2734034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Bis(trimethylsilyloxy)cyclobutene | 17082-61-0 | TCI AMERICA [tcichemicals.com]
